
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is a quinoxaline derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the inhibition of NMDA receptors. This compound binds to the receptor and prevents the influx of calcium ions, which is necessary for the activation of the receptor. Additionally, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on NMDA receptors and antioxidant properties, this compound has been shown to have anti-inflammatory and anti-apoptotic effects. These effects may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its reproducibility. The synthesis method of this compound has been reported in various scientific journals and has been found to be efficient and reliable. Additionally, this compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for further investigation.
One limitation of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the reaction of 2-acetyl-3-aminomethylquinoxaline with cyclohexanecarbonyl chloride in the presence of a base. The resulting compound is then oxidized with hydrogen peroxide to yield the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(22)18-16(11-26-19(23)13-6-4-3-5-7-13)20-15-9-8-14(25-2)10-17(15)21(18)24/h8-10,13H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXDGMWYMMVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3CCCCC3)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl cyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)
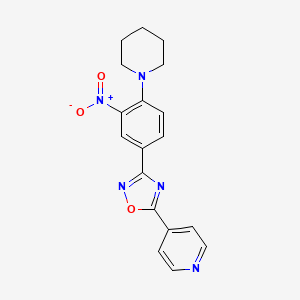





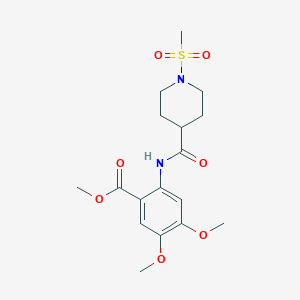
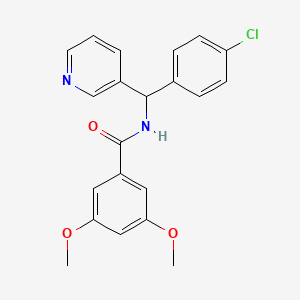

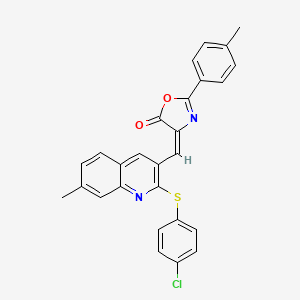
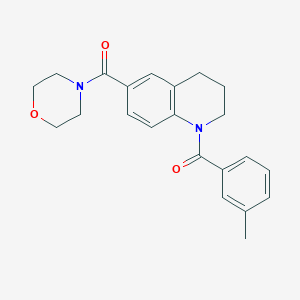
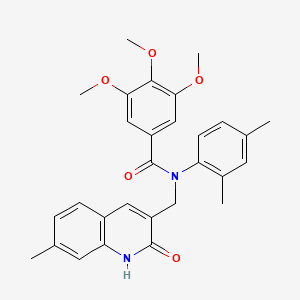
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)